2-amino-5-bromo-6-isopropylpyrimidin-4(3H)-one
Overview
Description
2-amino-5-bromo-6-isopropylpyrimidin-4(3H)-one, also known as ABPIP, is an organic compound with a unique structure and a wide range of applications in scientific research. It has been used in various fields from medicine to materials science, and its versatility has made it a valuable tool for scientists.
Scientific Research Applications
Fluorescent Sensor for Aluminum Ion Detection
A study by Yadav and Singh (2018) developed a fluorescent sensor using derivatives of 2-amino-5-bromo-6-isopropylpyrimidin-4(3H)-one. This sensor exhibited an "OFF-ON type" mode for the selective detection of aluminum ions and could be used for bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Antiviral Activity
A study by Singh, Singh, and Balzarini (2013) investigated the antiviral activity of derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone. They synthesized a series of these derivatives and evaluated their effects in cell cultures against various virus strains (Singh, Singh, & Balzarini, 2013).
Crystal Structure Analysis
Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017) investigated pyrimidines, including compounds related to this compound, for their crystal structures. These studies provide insights into the molecular recognition processes involving hydrogen bonding, crucial for pharmaceutical applications (Rajam et al., 2017).
Tautomeric Equilibrium Studies
Voegel, von Krosigk, and Benner (1993) synthesized a compound related to this compound to explore its tautomeric properties. This is essential for understanding how such compounds can participate in non-standard base pairs in nucleic acids (Voegel, von Krosigk, & Benner, 1993).
properties
IUPAC Name |
2-amino-5-bromo-4-propan-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-3(2)5-4(8)6(12)11-7(9)10-5/h3H,1-2H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBHSYOFKGQATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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